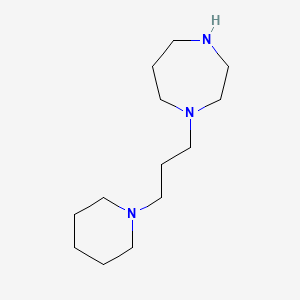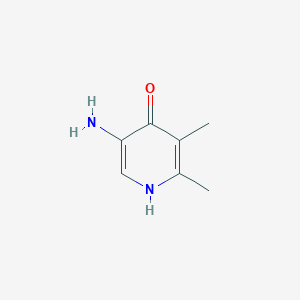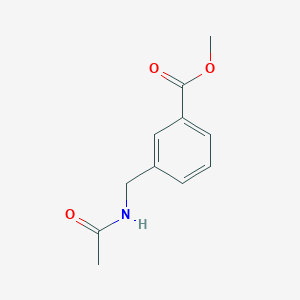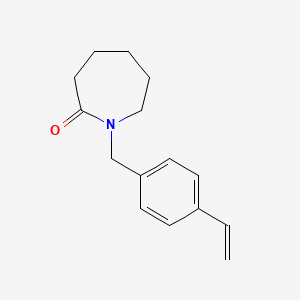
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97%
Übersicht
Beschreibung
1-(3-Piperidine-1-yl-propyl)homopiperazine (1-P-PIP) is a versatile organic compound that has a wide range of applications in the fields of chemistry, biochemistry and pharmacology. This compound is a derivative of homopiperazine and is commonly used as a reagent in organic synthesis. It is also used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 1-P-PIP has a molecular formula of C7H15N3 and a molecular weight of 149.22 g/mol.
Wirkmechanismus
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% acts as a nucleophile in organic synthesis. It can react with a variety of electrophiles, such as carbonyl compounds, to form carbon-carbon bonds. It can also react with an electrophile to form an amide bond. In addition, 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% can be used in the synthesis of heterocyclic compounds, such as piperidines, pyridines, and quinolines.
Biochemical and Physiological Effects
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% has been studied for its biochemical and physiological effects. Studies have shown that 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% can act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to act as a modulator of G-protein-coupled receptor (GPCR) signaling pathways. In addition, 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% can act as an agonist of the serotonin 5-HT1A receptor, and has been shown to have antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% is a versatile reagent that has many advantages for laboratory experiments. It is a stable compound and is easily synthesized in a two-step reaction. It is also soluble in a variety of organic solvents, making it easy to use in a variety of synthetic reactions. However, 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% is a relatively expensive reagent and is not widely available.
Zukünftige Richtungen
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% has many potential future applications. It could be used as a starting material in the synthesis of novel pharmaceuticals and agrochemicals. It could also be used in the synthesis of peptides and proteins, and in the synthesis of peptidomimetics. In addition, 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% could be used in the synthesis of inhibitors of enzyme-catalyzed reactions, and in the synthesis of heterocyclic compounds. Finally, 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% could be used in the development of novel GPCR agonists and antagonists, as well as in the development of novel antidepressant drugs.
Synthesemethoden
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% can be synthesized from 1-bromo-3-piperidinepropane and homopiperazine in a two-step reaction. In the first step, the bromo compound is reacted with homopiperazine in the presence of a base. This reaction produces an intermediate which is then reacted with a strong base to yield 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% as the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of peptides and proteins, and in the synthesis of peptidomimetics. In addition, 1-(3-Piperidine-1-yl-propyl)homopiperazine; 97% is used in the synthesis of inhibitors of enzyme-catalyzed reactions, and in the synthesis of heterocyclic compounds.
Eigenschaften
IUPAC Name |
1-(3-piperidin-1-ylpropyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-2-8-15(9-3-1)11-5-12-16-10-4-6-14-7-13-16/h14H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYFWIJRNCOHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202337 | |
| Record name | 1H-1,4-Diazepine, hexahydro-1-[3-(1-piperidinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365988-16-4 | |
| Record name | 1H-1,4-Diazepine, hexahydro-1-[3-(1-piperidinyl)propyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,4-Diazepine, hexahydro-1-[3-(1-piperidinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)









